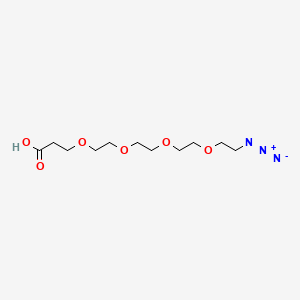

Azido-PEG4-C2-acid

描述

The Strategic Importance of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation

Polyethylene glycol (PEG) linkers, also known as PEG spacers, are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com They play a crucial role in bioconjugation due to their unique properties, including water solubility, biocompatibility, flexibility, and low immunogenicity. chempep.combiosyn.cominterchim.fr These properties are strategically important in chemical biology for several reasons:

Enhanced Solubility: The hydrophilic nature of PEG increases the solubility of conjugated molecules, which is particularly beneficial for biomolecules and hydrophobic drugs in aqueous biological environments. lumiprobe.combiochempeg.comchempep.cominterchim.fr

Reduced Immunogenicity: PEGylation, the process of conjugating PEG to a molecule, can shield the attached molecule from recognition by the immune system, potentially reducing immunogenic responses. chempep.combiosyn.cominterchim.fr

Increased Hydrodynamic Radius: PEGylation increases the effective size of a molecule, which can reduce renal clearance and extend its circulation half-life in vivo. chempep.combiosyn.com

Flexibility and Reduced Steric Hindrance: The flexible nature of the PEG chain provides a spacer arm that can reduce steric hindrance between the conjugated entities and their biological targets, potentially improving binding efficiency and function. chempep.combiosyn.cominterchim.frnih.gov The length of the PEG spacer can be tuned to optimize the distance and presentation of the conjugated molecule. chempep.cominterchim.frnih.gov Studies have shown that longer PEG spacers can promote cell attachment and spreading at lower ligand concentrations, highlighting the impact of spacing on cell-material interactions. nih.gov

Principles of Bioorthogonal Chemistry in Contemporary Research

Bioorthogonal chemistry refers to chemical reactions that can occur rapidly and selectively within living systems without interfering with native biochemical processes. researchgate.netescholarship.orgspringernature.comacs.orgnih.gov These reactions are intrinsically selective transformations that are not commonly found in biology. researchgate.netescholarship.orgspringernature.com The development of bioorthogonal chemistry has been a significant breakthrough, allowing for the study and manipulation of biomolecules in their native environments. acs.orgsymeres.com

Key principles of bioorthogonal chemistry include:

High Selectivity: Reactions must be highly selective for their reaction partners, even in the complex chemical environment of a biological system. escholarship.orgacs.org

Fast Kinetics: Reactions should proceed rapidly, even at low concentrations of the reactive species, to be effective in dynamic biological systems. escholarship.orgacs.org

Biocompatibility: The reactions and the functional groups involved should be non-toxic and compatible with physiological conditions (temperature, pH, aqueous environment). escholarship.orgacs.org

Minimal Side Reactions: The reactions should not react with endogenous functional groups present in biological systems. researchgate.netescholarship.orgspringernature.comacs.orgnih.gov

Prominent bioorthogonal reactions include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry" due to their high efficiency and reliability. researchgate.netescholarship.orgspringernature.comnih.govenamine.netacs.org Other bioorthogonal reactions include the Staudinger ligation and tetrazine ligations. researchgate.netescholarship.orgspringernature.comnih.gov

Fundamental Role of Azide (B81097) Functionality in Advanced Synthetic Linker Design

The azide functional group (-N₃) plays a fundamental role in advanced synthetic linker design, primarily due to its unique reactivity in bioorthogonal chemical reactions, particularly click chemistry. lumiprobe.combiochempeg.comenamine.netacs.org

Click Chemistry Partner: The azide group is a key reaction partner in 1,3-dipolar cycloaddition reactions, most notably with alkynes (in CuAAC and SPAAC) to form stable 1,2,3-triazole linkages. lumiprobe.combiochempeg.comenamine.netacs.orgmedchemexpress.com This reaction is highly efficient, specific, and occurs under mild conditions, making it ideal for bioconjugation. enamine.net

Bioorthogonal Handle: The azide group is largely inert to the functional groups commonly found in biological systems, fulfilling a key requirement for bioorthogonal chemistry. acs.orgenamine.net This allows linkers containing an azide to be introduced into biological environments and selectively reacted with a complementary handle (like an alkyne or cyclooctyne) that has been incorporated into a target molecule. lumiprobe.combiochempeg.commedchemexpress.comnih.gov

Versatility: The azide group can be readily introduced into various molecular scaffolds, providing a versatile handle for subsequent conjugation reactions. enamine.netkit.edu

Azido-PEG4-acid leverages this azide functionality, combined with the PEG spacer and carboxylic acid, to create a versatile bifunctional linker. The azide allows for specific conjugation via click chemistry to alkyne-tagged molecules, while the carboxylic acid provides another handle for conjugation, typically through amide bond formation with amine-containing molecules using coupling reagents like EDC or HATU. lumiprobe.combiochempeg.combroadpharm.com This dual reactivity allows for the creation of complex bioconjugates with precise control over the attachment points. lumiprobe.combiochempeg.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O6/c12-14-13-2-4-18-6-8-20-10-9-19-7-5-17-3-1-11(15)16/h1-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODPHGOBXPGJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627911 | |

| Record name | 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257063-35-6 | |

| Record name | 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azido-PEG4-C2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies and Chemical Functionalization

Established Synthetic Routes for Azido-PEG4-Acid Derivatives

The synthesis of Azido-PEG4-acid and its derivatives typically involves sequential steps to build the PEG chain, introduce the azide (B81097) group, and functionalize the terminal end.

Controlled Sequential PEGylation and Azide Group Incorporation

The incorporation of the azide group is a key step in the synthesis of Azido-PEG4-acid. One common approach involves nucleophilic substitution of a leaving group, such as a tosylate or mesylate, with sodium azide. For instance, a tosylate-terminated PEG intermediate can react with sodium azide in a suitable solvent like DMF or an acetone-water mixture to introduce the azide functionality mdpi.com. This reaction is often carried out at elevated temperatures to ensure efficient conversion mdpi.com.

Controlled PEGylation, the process of attaching PEG chains, is crucial for defining the PEG spacer length, in this case, four ethylene (B1197577) glycol units. While specific detailed synthetic routes for Azido-PEG4-acid itself were not extensively detailed in the search results beyond its commercial availability and uses, the synthesis of other azide-terminated PEG derivatives provides insight into the general methodologies. For example, the synthesis of α-azide-ω-hydroxyl PEG can be achieved by reacting α-tosyl-ω-hydroxyl PEG with sodium azide in DMF mdpi.com. Another approach involves the ring-opening polymerization of ethylene oxide initiated from a protected functional group, followed by deprotection and further functionalization researchgate.net.

Precision Functionalization of the Terminal Carboxylic Acid Moiety

The terminal carboxylic acid group of Azido-PEG4-acid is a critical handle for conjugation to molecules containing primary amines cd-bioparticles.netbroadpharm.com. This functionalization is typically achieved through the formation of stable amide bonds. The carboxylic acid can be activated using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (B91526) N-oxide) in the presence of a base cd-bioparticles.netbroadpharm.com. These reagents facilitate the formation of an activated intermediate that reacts with the amine group of the target molecule.

Methods for preparing carboxylic acid functionalized PEG polymers more generally involve reacting a PEG with a functional group that can be converted to a carboxylic acid. One method describes reacting a tertiary ester reagent with a PEG-Y polymer (where Y is a functional group that reacts with the ester) to form a PEG tertiary ester, which is then hydrolyzed with a strong base to yield the carboxylate salt, followed by treatment with acid to obtain the carboxylic acid google.comgoogle.com.

Scalable Production and Process Optimization for Research-Grade Synthesis

The availability of research-grade Azido-PEG4-acid and its derivatives in scalable quantities is important for widespread use in various research applications. Several suppliers offer Azido-PEG4-acid and related PEG linkers from laboratory to commercial scale biochempeg.comjenkemusa.com.

Scalable synthesis approaches for Azido (B1232118) PEG NHS esters, a derivative of Azido-PEG-acid, have been studied, emphasizing tactics for process optimization ijrpr.com. These studies highlight the flexibility of the synthesis process, allowing for adjustments in functional group density, PEG chain lengths, and molecular weight to meet specific research requirements ijrpr.com. Optimization of reaction conditions, including solvent selection and reaction kinetics, is crucial for efficient and scalable production . Purification techniques, such as chromatography, are employed to obtain high-purity products for research purposes .

Advanced Derivatization Strategies for Enhanced Reactivity and Specificity

Beyond the direct use of the azide and carboxylic acid groups, Azido-PEG4-acid can be further derivatized to introduce other reactive functionalities, expanding its utility in bioconjugation.

Formation of N-Hydroxysuccinimide (NHS) Esters for Amine Reactivity

Converting the terminal carboxylic acid of Azido-PEG4-acid into an N-Hydroxysuccinimide (NHS) ester is a common strategy to create a highly reactive intermediate for facile coupling with primary amines biochempeg.comaxispharm.com. The NHS ester is a widely used activated form of carboxylic acids that reacts efficiently with lysine (B10760008) residues in proteins and other amine-containing molecules to form stable amide bonds axispharm.com.

The synthesis of Azido-PEG4-NHS ester typically involves reacting Azido-PEG4-acid with N-hydroxysuccinimide in the presence of a coupling agent like EDC or DCC cd-bioparticles.netbroadpharm.com. This activated ester allows for straightforward and efficient conjugation to amine-bearing molecules under mild conditions, which is particularly useful for modifying sensitive biomolecules . Research has demonstrated the grafting of azido-PEG4-NHS ester onto proteins like VHH, confirming the introduction of the azide group via this method rsc.org.

Rational Design and Incorporation of Cleavable Linker Units (e.g., Valine-Citrulline, p-Aminobenzyl)

The rational design and incorporation of cleavable linker units into chemical compounds, particularly those featuring moieties like Azido-PEG4-acid, are critical for developing targeted delivery systems such as Antibody-Drug Conjugates (ADCs) and PROTACs. Azido-PEG4-acid (PubChem CID: 46221560) serves as a versatile building block in these complex architectures due to its orthogonal functional groups: a terminal azide handle for click chemistry and a carboxylic acid for amide coupling, separated by a hydrophilic PEG4 spacer. lumiprobe.combroadpharm.comcd-bioparticles.net This bifunctional nature allows for conjugation to various biomolecules or small molecules.

A prominent strategy for achieving targeted intracellular payload release involves integrating enzyme-sensitive peptide sequences and self-immolative spacers. The Valine-Citrulline (Val-Cit) dipeptide sequence is a widely utilized enzymatic cleavage site, specifically recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often found in elevated concentrations within the lysosomes of target cells, particularly cancer cells. glpbio.comiris-biotech.denih.govaxispharm.com This enzymatic specificity ensures that the linker remains stable in systemic circulation, minimizing premature drug release and associated off-target toxicity. iris-biotech.defujifilm.com

Following the Val-Cit dipeptide, a self-immolative spacer like the p-Aminobenzyl (PAB) unit is commonly incorporated. iris-biotech.denih.goviris-biotech.de The PAB moiety is designed to undergo a spontaneous 1,6-elimination reaction upon cleavage of the preceding peptide bond. glpbio.comiris-biotech.denih.govaxispharm.comiris-biotech.de This elimination event results in the release of the attached drug payload in its active form, along with the liberation of carbon dioxide and the remnants of the linker structure. glpbio.comiris-biotech.de

A representative construct incorporating these elements with Azido-PEG4-acid is Azido-PEG4-Val-Cit-PAB-OH. medchemexpress.combroadpharm.com In this design, the Azido-PEG4 unit provides a handle for conjugation to a targeting vector (e.g., an antibody or protein) via click chemistry reactions with alkyne, DBCO, or BCN groups. medchemexpress.combroadpharm.commedchemexpress.com The PEG4 spacer enhances the solubility and pharmacokinetic properties of the conjugate. lumiprobe.combroadpharm.comcd-bioparticles.net The Val-Cit dipeptide acts as the substrate for lysosomal proteases. glpbio.comiris-biotech.denih.govaxispharm.com The PAB unit is strategically placed to facilitate the release of the drug payload after enzymatic cleavage. glpbio.comiris-biotech.denih.govaxispharm.comiris-biotech.de The terminal hydroxyl group on the PAB unit serves as an attachment point for the drug payload, often requiring activation (e.g., as a p-nitrophenyl (PNP) carbonate) before conjugation to a drug containing an amine or phenol. iris-biotech.debroadpharm.com

The synthetic methodology for creating such linkers typically involves the synthesis of the cleavable peptide and self-immolative units, often using solid-phase peptide synthesis (SPPS) for the Val-Cit-PAB core, followed by coupling with the Azido-PEG4-acid moiety. This modular approach allows for the flexible incorporation of different targeting groups and drug payloads while maintaining the controlled release mechanism.

The rational design of these linkers, combining the properties of Azido-PEG4-acid with cleavable units like Val-Cit and PAB, is aimed at achieving a balance between conjugate stability in circulation and efficient, targeted drug release within the intended cellular compartment. glpbio.comiris-biotech.denih.govaxispharm.comfujifilm.com

Chemical Reactivity and Bioorthogonal Ligation Mechanisms

Azide-Alkyne Cycloaddition (Click Chemistry) for Triazole Formation

The azide (B81097) group on Azido-PEG4-acid is a key participant in azide-alkyne cycloaddition reactions, a class of bioorthogonal reactions often referred to as "Click Chemistry". lumiprobe.combroadpharm.combiochempeg.comaxispharm.comcd-bioparticles.net These reactions form a stable 1,2,3-triazole ring by joining the azide group with an alkyne. biorxiv.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used click chemistry method due to its high efficiency and specificity. biorxiv.org In this reaction, a copper(I) catalyst mediates the cycloaddition between the azide group of Azido-PEG4-acid and a terminal alkyne. This reaction typically proceeds rapidly under mild conditions and is tolerant of a wide range of functional groups, making it suitable for conjugating Azido-PEG4-acid to alkyne-functionalized biomolecules or materials. broadpharm.combiochempeg.comaxispharm.comcd-bioparticles.netpharmaffiliates.commedchemexpress.compharmaffiliates.com

Research has demonstrated the application of CuAAC with azide-PEG compounds. For example, a study utilized a fluorogenic azide and an alkyne-PEG4-acid with a copper catalyst and a ligand (THPTA) to monitor reaction progress in real-time, confirming the formation of the triazole product by LC-MS. biorxiv.org This highlights the effectiveness of CuAAC for creating stable linkages with PEGylated molecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctyne (B158145) Derivatives (e.g., DBCO, BCN)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another powerful click chemistry method that proceeds without the need for a cytotoxic copper catalyst. pharmaffiliates.commedchemexpress.compharmaffiliates.commedchemexpress.com This reaction relies on the inherent strain energy of cyclic alkynes, such as dibenzocyclooctyne (DBCO) and bicyclononyne (BCN) derivatives, to react directly with the azide group. broadpharm.combiochempeg.comaxispharm.comcd-bioparticles.netpharmaffiliates.commedchemexpress.compharmaffiliates.commedchemexpress.com

Azido-PEG4-acid can readily participate in SPAAC with cyclooctyne-modified molecules. broadpharm.combiochempeg.comaxispharm.comcd-bioparticles.netpharmaffiliates.commedchemexpress.compharmaffiliates.com This copper-free approach is particularly valuable for applications involving live cells or sensitive biomolecules where copper toxicity is a concern. pharmaffiliates.commedchemexpress.com The reaction between the azide and the strained alkyne results in the formation of a stable triazole linkage, similar to the CuAAC reaction. broadpharm.combiochempeg.comaxispharm.comcd-bioparticles.netpharmaffiliates.commedchemexpress.compharmaffiliates.com

Carboxylic Acid Reactivity for Covalent Amide Bond Formation

The terminal carboxylic acid group of Azido-PEG4-acid provides a functional handle for forming covalent amide bonds with primary amine-containing molecules. lumiprobe.combroadpharm.combiochempeg.comaxispharm.comcd-bioparticles.net This reaction typically requires activation of the carboxylic acid.

Carbodiimide-Mediated Coupling Reactions (e.g., EDC, HATU, DCC)

Carbodiimide (B86325) reagents are commonly used to activate carboxylic acids for amide bond formation. broadpharm.combiochempeg.comaxispharm.comcd-bioparticles.netwikipedia.orgadvancedchemtech.comsigmaaldrich.com These reagents facilitate the coupling of the carboxylic acid of Azido-PEG4-acid with primary amines by forming a reactive intermediate. broadpharm.combiochempeg.comaxispharm.comcd-bioparticles.net

Common carbodiimide coupling reagents include:

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide often used in aqueous or mixed organic/aqueous solvent systems. broadpharm.combiochempeg.comaxispharm.comcd-bioparticles.netadvancedchemtech.comfishersci.sefishersci.pt EDC reacts with the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by a primary amine, yielding an amide bond and a soluble urea (B33335) byproduct. wikipedia.orgadvancedchemtech.com The use of additives like N-hydroxysuccinimide (NHS) or sulfo-NHS can improve coupling efficiency and stability of the activated intermediate. unifr.ch

HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uranium hexafluorophosphate): A highly effective coupling reagent commonly used in peptide synthesis. sigmaaldrich.comwikiwand.comwikipedia.org HATU activates the carboxylic acid by forming an active ester, which then reacts with the amine to form an amide bond. wikiwand.com

DCC (N,N'-Dicyclohexylcarbodiimide): Another widely used carbodiimide coupling agent, although its byproduct, dicyclohexylurea (DCU), is often insoluble and may require filtration for removal. axispharm.comcd-bioparticles.netwikipedia.orgsigmaaldrich.comfishersci.semedkoo.comfishersci.co.uk DCC is typically used in organic solvents. wikipedia.org

These carbodiimide-mediated reactions enable the formation of stable amide linkages between Azido-PEG4-acid and various amine-containing substrates, such as proteins, peptides, or small molecules. lumiprobe.combroadpharm.combiochempeg.comaxispharm.comcd-bioparticles.net

Exploitation of Orthogonal Reactivities in Multifunctional Conjugate Assembly

The presence of both a highly reactive azide group and a readily activatable carboxylic acid group on Azido-PEG4-acid, separated by a flexible PEG4 linker, allows for the sequential and selective conjugation of two different molecules. lumiprobe.combiochempeg.comaxispharm.com This orthogonal reactivity is crucial for synthesizing complex multifunctional conjugates.

For instance, one can first react the azide group with an alkyne- or cyclooctyne-functionalized molecule via click chemistry (CuAAC or SPAAC) without affecting the carboxylic acid. Subsequently, the carboxylic acid can be activated using a carbodiimide reagent (e.g., EDC, HATU, or DCC) and coupled to a primary amine-containing molecule. This stepwise approach ensures that each coupling reaction occurs independently with high specificity, minimizing unwanted side reactions and facilitating the creation of well-defined conjugates with precise stoichiometry and architecture. lumiprobe.combiochempeg.comaxispharm.com This strategy is particularly valuable in areas such as the development of antibody-drug conjugates (ADCs) and PROTACs, where the controlled attachment of multiple components is essential for function. lumiprobe.compharmaffiliates.commedchemexpress.compharmaffiliates.com

Broad Applications in Bioconjugation and Macromolecular Modification

Selective Conjugation to Proteins and Peptides

The reactive handles on Azido-PEG4-acid facilitate its use in conjugating to proteins and peptides, allowing for the creation of well-defined bioconjugates.

Site-Specific Protein Labeling and Covalent Functionalization

Site-specific labeling of proteins is crucial for studying protein function, interactions, and localization with minimal disruption to their native activity. Azido-PEG4-acid can be employed in strategies for site-specific protein modification. One approach involves genetically incorporating a non-natural amino acid containing an alkyne handle into a protein. Subsequently, Azido-PEG4-acid can be conjugated to this specific site via click chemistry (SPAAC or CuAAC). nih.gov Alternatively, if the protein is modified to contain an alkyne or DBCO group at a desired site, the azide (B81097) group of Azido-PEG4-acid can be used for conjugation. The carboxylic acid group on Azido-PEG4-acid can then be utilized for further functionalization with an amine-containing molecule, allowing for the attachment of probes, drugs, or other biomolecules at a predetermined site on the protein. lumiprobe.com This method offers a high degree of control over the conjugation site and the stoichiometry of the conjugate.

Functionalization of Nucleic Acids and Oligonucleotides

Azido-PEG4-acid and its derivatives are valuable tools for modifying nucleic acids and oligonucleotides, enabling various research and diagnostic applications. chemimpex.com

Enzymatic Incorporation of Azide-Functionalized Nucleotides (e.g., dUTP Analogs)

Azide-functionalized nucleotides, often incorporating PEG spacers like Azido-PEG4, can be enzymatically incorporated into DNA or RNA strands during synthesis. Examples include Azide-PEG4-aminoallyl-dUTP and 5-Azido-PEG4-dCTP, which are analogs of natural nucleotides. jenabioscience.comjenabioscience.comjenabioscience.com DNA polymerases can accept these modified nucleoside triphosphates and incorporate them into a growing DNA strand. thieme.dersc.org Similarly, modified UTP analogs like 5-Azido-PEG4-UTP can be incorporated into RNA by enzymes like T7 RNA polymerase. jenabioscience.com This enzymatic incorporation introduces azide handles directly into the nucleic acid sequence, allowing for subsequent functionalization via click chemistry.

| Modified Nucleotide Analog | Natural Counterpart | Enzymatic Incorporation | Applications |

| Azide-PEG4-aminoallyl-dUTP | dTTP | DNA Polymerases (e.g., Taq) | DNA/cDNA labeling, Click Chemistry functionalization jenabioscience.com |

| 5-Azido-PEG4-dCTP | dCTP | DNA Polymerases jenabioscience.com | DNA functionalization, Click Chemistry jenabioscience.comjenabioscience.com |

| 5-Azido-PEG4-UTP | UTP | RNA Polymerases (e.g., T7) jenabioscience.com | RNA labeling, Click Chemistry functionalization jenabioscience.com |

Fluorescent and Hapten Labeling of DNA and RNA for Research

Nucleic acids labeled with fluorescent dyes or haptens are essential probes in molecular biology research, including techniques like fluorescence in situ hybridization (FISH) and microarrays. thieme.de Azido-PEG4-acid facilitates the indirect labeling of DNA and RNA. Following the enzymatic incorporation of azide-functionalized nucleotides into nucleic acids, a fluorescent dye or hapten conjugated to an alkyne or DBCO moiety can be attached via click chemistry. biosynth.comchemrxiv.org For example, a biotin-azide conjugate can react with alkyne-modified DNA, or an azide-modified nucleic acid can react with a DBCO-oligonucleotide. biosynth.comchemrxiv.org This two-step labeling strategy is advantageous as it allows for the use of a single azide-modified nucleic acid intermediate with various alkyne- or DBCO-tagged detection molecules.

Surface Functionalization of Materials and Nanostructures

The bifunctional nature of Azido-PEG4-acid makes it exceptionally useful for modifying the surfaces of various materials and nanostructures. By introducing either azide or carboxylic acid groups onto a surface, Azido-PEG4-acid can then be used to attach a wide range of molecules via click chemistry or amide bond formation. This is crucial for tailoring surface properties for specific applications, such as enhancing biocompatibility, enabling targeted delivery, or immobilizing bioactive molecules. broadpharm.combiochempeg.com

Modification of Nanoparticle and Microparticle Surfaces

Azido-PEG4-acid is employed to functionalize the surfaces of nanoparticles and microparticles, enabling their conjugation to other molecules or improving their interaction with biological systems. For instance, it can be used to introduce azide groups onto nanoparticle surfaces, which can then react with alkyne or DBCO-functionalized molecules like proteins or targeting ligands via click chemistry. google.comnih.gov

Research has demonstrated the use of Azido-PEG4-acid (or related NHS-activated forms) to modify nanoparticle surfaces. For example, NHS-PEG4-azide has been immobilized onto polymer-coated surfaces, subsequently allowing the grafting of DBCO-modified peptides via click chemistry. nih.gov Similarly, azide-PEG-grafted branched polyethylenimine has been used to functionalize gold nanoparticles, making them reactive towards alkyne-terminated peptides for the formation of nanoparticle clusters. nih.gov The efficiency of protein immobilization onto azide-terminal microcarriers using copper-free click chemistry with a DBCO linker has also been shown to be rapid, occurring within 10 minutes compared to much longer times for non-functionalized controls. uea.ac.uk

Covalent Functionalization of Lipid Vesicle and Liposome (B1194612) Surfaces

Azido-PEG4-acid and its derivatives are valuable for modifying the surfaces of lipid vesicles and liposomes, which are widely used as drug delivery vehicles and in biological studies. By incorporating lipids functionalized with azide or using Azido-PEG4-acid to modify existing functional groups on the liposome surface, biomolecules can be covalently attached. biochempeg.comcore.ac.uk

One strategy involves functionalizing liposomes with strained alkynes (like DBCO) and then conjugating azide-modified biomolecules. researchgate.netrsc.orgmpg.de For example, DBCO-PEG4-NHS ester has been coupled to primary amine groups on liposome surfaces, enabling the subsequent attachment of azide-modified antibodies or proteins via SPAAC click chemistry. researchgate.netrsc.orgmpg.de Conversely, liposomes have been functionalized by reacting with N3-(PEG)4-NHS ester to introduce clickable azide groups onto their surface for subsequent conjugation. nih.govresearchgate.net This covalent functionalization enhances the stability of the attachment and allows for targeted delivery by conjugating targeting ligands. biochempeg.comgoogle.com

Development of Advanced Functional Coatings for Biomedical Devices

The ability of Azido-PEG4-acid to mediate robust and specific conjugation makes it suitable for developing advanced functional coatings on biomedical devices. These coatings can impart desirable properties such as improved biocompatibility, reduced fouling, or the immobilization of therapeutic or diagnostic agents. biochempeg.comnih.gov

By functionalizing the surface of a biomedical device material with either an azide or a reactive group for the carboxylic acid of Azido-PEG4-acid, subsequent conjugation of various molecules is possible. For instance, NHS-PEG4-azide has been immobilized onto polymer-coated surfaces relevant to medical tubes. nih.gov This azide-functionalized surface then allowed the grafting of antibacterial peptides via click chemistry, demonstrating a strategy for creating antimicrobial coatings on biomedical devices. nih.gov This approach leverages the specificity and efficiency of click chemistry to create well-defined and functional surfaces. biosyntan.denih.gov

Cutting Edge Biomedical and Bioengineering Research Applications

Design and Development of Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of monoclonal antibodies (mAbs) with the cytotoxic potency of small molecule drugs biochempeg.combiochempeg.combiotechinformers.com. The linker connecting the antibody and the drug payload is a critical component that significantly impacts the ADC's stability, pharmacokinetics, and efficacy adcreview.commdpi.combiochempeg.combiotechinformers.com. Azido-PEG4-acid is utilized in ADC design primarily as a component of the linker system. medchemexpress.commedchemexpress.compharmaffiliates.combroadpharm.comdcchemicals.com.

Linker Engineering for Targeted Drug Delivery Mechanisms

Linker engineering in ADCs focuses on creating stable connections that prevent premature drug release in circulation while ensuring efficient payload release at the target site biochempeg.comchemexpress.com. Azido-PEG4-acid contributes to this by providing reactive handles for conjugation and incorporating a PEG spacer. The azide (B81097) group allows for site-specific conjugation to antibodies or drug-linkers modified with complementary alkyne or cyclooctyne (B158145) groups via click chemistry axispharm.commedchemexpress.comnih.gov. This approach can lead to more homogeneous ADCs with defined drug-to-antibody ratios (DARs) and conjugation sites, which can improve pharmacological properties compared to heterogeneous conjugates nih.govnih.gov. The carboxylic acid can be used for amide bond formation to attach to a drug payload or another linker component broadpharm.comchemrxiv.orgrsc.org. The PEG4 unit enhances the hydrophilicity of the linker, which can improve the solubility of the ADC, especially when conjugating hydrophobic drug payloads, and reduce aggregation adcreview.comlabinsights.nlsigmaaldrich.comglpbio.com.

Comparative Analysis of Cleavable versus Non-Cleavable Linkers on Payload Release Kinetics

ADC linkers are broadly classified as cleavable or non-cleavable, determining the mechanism of payload release biochempeg.combiotechinformers.comchemexpress.combroadpharm.comnjbio.com. Azido-PEG4-acid itself is a building block that can be incorporated into either type of linker.

Cleavable Linkers: These linkers are designed to be cleaved under specific conditions prevalent in the tumor microenvironment or inside target cells, such as enzymatic activity (e.g., proteases), low pH (acid-labile), or reducing conditions (e.g., disulfide bonds) biotechinformers.comchemexpress.combroadpharm.comnjbio.com. Azido-PEG4-acid could be part of a cleavable linker system, for instance, by being attached to a peptide sequence cleavable by lysosomal enzymes medchemexpress.com. Upon internalization of the ADC into the target cell, the cleavable element is broken, releasing the active drug payload biochempeg.combroadpharm.com. Cleavable linkers can potentially enable the "bystander effect," where the released drug can diffuse out of the targeted cell and kill neighboring tumor cells chemexpress.combroadpharm.com.

Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody within the lysosome after internalization into the target cell biochempeg.combiotechinformers.comchemexpress.combroadpharm.comnjbio.com. The drug payload, still attached to the non-cleavable linker and an amino acid residue from the antibody, becomes the active cytotoxic species biochempeg.comchemexpress.comnjbio.com. Azido-PEG4-acid can be a component of a non-cleavable linker medchemexpress.commedchemexpress.compharmaffiliates.combroadpharm.comdcchemicals.commedchemexpress.com. Non-cleavable linkers generally offer increased plasma stability compared to some cleavable linkers, potentially leading to a wider therapeutic index and reduced off-target toxicity because the active species is typically charged and less cell-permeable biochempeg.comchemexpress.combroadpharm.com.

The choice between cleavable and non-cleavable linkers, and thus the specific design incorporating Azido-PEG4-acid, depends on the desired drug release profile, the target antigen biology, and the mechanism of action of the drug payload biotechinformers.comchemexpress.com.

Strategies for Modulating Pharmacokinetic and Biodistribution Profiles

The pharmacokinetic (PK) and biodistribution profiles of ADCs are significantly influenced by the linker design, including the presence and length of PEG chains adcreview.comlabinsights.nlsigmaaldrich.commdpi.comglpbio.com. The PEG4 unit in Azido-PEG4-acid contributes to improving the PK properties of ADCs.

PEGylation, the attachment of PEG chains, is a common strategy to enhance the solubility and stability of therapeutic molecules, prolong their half-life, and reduce immunogenicity adcreview.commdpi.com. The hydrophilic nature of the PEG4 unit helps to increase the aqueous solubility of the ADC, which is particularly important when dealing with hydrophobic drug payloads adcreview.comlabinsights.nlsigmaaldrich.comglpbio.com. This increased solubility can reduce aggregation, a common issue with highly loaded ADCs, thereby improving their behavior in biological systems adcreview.comlabinsights.nlsigmaaldrich.com.

The influence of PEGylation on ADC pharmacokinetics is illustrated by studies comparing ADCs with varying PEG linker lengths.

| PEG Length | Plasma Clearance (Relative) | Half-life (Relative) | In Vivo Efficacy |

| No PEG | High | Short | Minimal |

| PEG4 | Moderate | Moderate | Improved |

| PEG8 | Low | Long | Pronounced |

| PEG12 | Low | Long | Pronounced |

| PEG24 | Low | Long | Pronounced |

Note: Data is illustrative based on findings regarding the impact of PEG length on ADC pharmacokinetics and efficacy sigmaaldrich.commdpi.comaacrjournals.org. Specific values are relative and depend on the antibody, payload, and conjugation strategy.

This table highlights that while PEG4 offers an improvement over no PEG, longer PEG chains may further enhance PK properties and efficacy in some cases sigmaaldrich.comaacrjournals.org. The optimal PEG length is dependent on the specific ADC construct and target sigmaaldrich.comaacrjournals.org.

Synthesis and Optimization of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system precisepeg.comexplorationpub.comaxispharm.comnih.govresearchgate.net. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two ligands precisepeg.comexplorationpub.comaxispharm.comresearchgate.net. Azido-PEG4-acid is a useful building block in the synthesis of PROTACs, serving as a component of the linker medchemexpress.commedchemexpress.compharmaffiliates.commedchemexpress.combroadpharm.comdcchemicals.commedchemexpress.comcymitquimica.com.

The azide and carboxylic acid functionalities of Azido-PEG4-acid allow for its incorporation into the linker structure through various coupling reactions. Click chemistry using the azide group is a popular method for the modular and efficient synthesis of PROTAC libraries nih.govresearchgate.net. The carboxylic acid can be coupled to amine-containing PROTAC components via amide bond formation broadpharm.comchemrxiv.orgrsc.org.

Linker Length and Conformational Optimization for E3 Ubiquitin Ligase Recruitment

The linker in a PROTAC is not merely a passive tether; its length, composition, and flexibility critically influence the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ubiquitin ligase precisepeg.comexplorationpub.comaxispharm.comnih.govresearchgate.netacs.orgmtoz-biolabs.comresearchgate.net. This ternary complex formation is essential for the E3 ligase to ubiquitinate the target protein, marking it for degradation precisepeg.comaxispharm.comresearchgate.net.

PEG-based linkers, including those incorporating PEG4 units, are commonly used in PROTAC design due to their flexibility and hydrophilicity precisepeg.comexplorationpub.comaxispharm.comacs.org. The PEG4 unit contributes a specific length and conformational flexibility to the linker. The optimal linker length is crucial; if too short, steric clashes may prevent the simultaneous binding of the PROTAC to both the POI and the E3 ligase, hindering ternary complex formation explorationpub.commtoz-biolabs.com. If too long, the proteins may not be brought into close enough proximity for efficient ubiquitination explorationpub.commtoz-biolabs.com.

Research has demonstrated the significant impact of linker length on PROTAC potency and degradation efficiency explorationpub.comresearchgate.netmtoz-biolabs.comresearchgate.netrsc.org. Studies comparing PROTACs with linkers of different lengths (e.g., PEG2 vs. PEG9) have shown differential degradation effects rsc.org. For instance, in some cases, longer PEG linkers have exhibited higher efficiency for mediating target protein degradation explorationpub.commtoz-biolabs.com. However, the optimal length is target-dependent, and in some instances, shorter linkers have proven more effective explorationpub.comrsc.org.

The flexibility provided by the PEG4 unit allows the linker to adopt various conformations, which is important for orienting the POI and E3 ligase in a productive manner for ubiquitination precisepeg.comexplorationpub.comaxispharm.comacs.org. While PEG linkers offer flexibility, this can also lead to high binding entropy, which may require optimization mtoz-biolabs.com. The specific arrangement and interactions of the linker within the ternary complex can influence its stability and ultimately the efficiency of protein degradation axispharm.comacs.orgresearchgate.netnih.gov. Structural studies of PROTAC ternary complexes have revealed that PEG linkers can form interactions with both the POI and the E3 ligase, contributing to complex stabilization nih.gov.

Elucidation of Mechanisms Governing Targeted Protein Degradation

Azido-PEG4-acid, as a linker component, plays an indirect but essential role in the mechanisms governing targeted protein degradation by facilitating the formation of the ternary complex. The efficiency of this complex formation is a primary determinant of the rate and extent of target protein ubiquitination and subsequent proteasomal degradation precisepeg.comaxispharm.comresearchgate.net.

The chemical nature and properties of the linker, including the hydrophilicity and flexibility imparted by the PEG4 unit, can influence the PROTAC's cellular permeability and its ability to reach intracellular target proteins precisepeg.comaxispharm.comacs.orgchemrxiv.org. Hydrophilic PEG linkers can enhance the solubility of PROTACs, which is important for their formulation and behavior in biological systems precisepeg.comaxispharm.com.

The linker's design, incorporating elements like Azido-PEG4-acid, affects the spatial orientation and dynamics of the POI and E3 ligase within the ternary complex precisepeg.comexplorationpub.comaxispharm.comresearchgate.netacs.orgmtoz-biolabs.comresearchgate.net. This precise spatial arrangement is critical for the efficient transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on the target protein, a prerequisite for proteasomal degradation precisepeg.comaxispharm.com.

Ongoing research continues to elucidate the intricate relationship between linker design, ternary complex formation, and degradation efficiency. The modular nature of using building blocks like Azido-PEG4-acid, particularly in conjunction with click chemistry, allows for the systematic exploration of linker variations to optimize PROTAC performance for specific targets nih.govresearchgate.net.

Advanced Molecular Imaging and Biosensing Probe Development

The ability of Azido-PEG4-acid to participate in highly specific click chemistry reactions is particularly advantageous for developing probes used in molecular imaging and biosensing. By conjugating fluorescent dyes or other detectable tags to biomolecules or nanoparticles via the azide group, researchers can create probes for tracking and visualizing biological processes.

Fabrication of Fluorescent Probes for Biomolecule Tracking and Visualization

Azido-PEG4-acid serves as a crucial linker in the synthesis of fluorescent probes. The azide handle allows for the attachment of various fluorescent dyes to biomolecules such as proteins, antibodies, or nanoparticles, which can then be tracked and visualized in biological systems chemimpex.com. This conjugation is typically achieved through click chemistry with an alkyne- or cyclooctyne-modified fluorescent tag jenabioscience.com. For example, fluorescent dyes like AF 594 azide can form stable adducts by reacting with alkynyl derivatives medchemexpress.com. Similarly, Azide-PEG4-aminoallyl-dUTP has been used for enzymatic click-functionalization of DNA, allowing the introduction of fluorescent groups via alkynes of fluorescent dyes for subsequent microscopic imaging jenabioscience.com.

Fluorescent probes fabricated using azide linkers, including those employing PEG spacers, are utilized in techniques such as fluorescence microscopy and flow cytometry . The PEG spacer in Azido-PEG4-acid enhances the solubility and reduces non-specific binding of the resulting fluorescent conjugates, improving probe performance in complex biological environments lumiprobe.com.

In Vivo Imaging and Real-Time Monitoring Methodologies

The development of probes for in vivo imaging and real-time monitoring benefits significantly from the bioorthogonal nature of click chemistry facilitated by compounds like Azido-PEG4-acid. This allows for specific labeling of targets within living organisms with minimal interference from native biological processes bioacts.com.

For instance, Azido-PEG4-NHS ester has been used in the conjugation of a chelator for developing a bimodal PET/fluorescence imaging agent for in vivo imaging of GLP-1R acs.org. This involved conjugating the chelator to azido-PEG4-NHS ester, followed by conjugation with a near-infrared fluorophore acs.org. The resulting azide-modified linker allowed site-selective conjugation to a peptide for imaging applications acs.org.

Furthermore, azide-functionalized molecules, often incorporated via metabolic labeling or conjugation with azide-containing linkers like Azido-PEG4-acid derivatives, can be targeted in vivo using complementary click chemistry partners conjugated to imaging agents thermofisher.com. This strategy enables the visualization and tracking of specific biomolecules or cells in living systems thermofisher.com. While some click chemistry methods require copper, which can be toxic in vivo, copper-free click chemistry using strained cyclooctynes with azides offers a biocompatible alternative for in vivo applications thermofisher.comnih.gov. Research has also explored click-free imaging methods utilizing azido (B1232118) photothermal probes for tracking carbohydrates in live cells, demonstrating the versatility of azide handles beyond traditional fluorescence in imaging nih.gov.

Engineering of Targeted Therapeutic Enzyme Systems

Azido-PEG4-acid plays a role in the engineering of targeted therapeutic enzyme systems by enabling the site-specific conjugation of enzymes to targeting ligands or delivery vehicles. The azide group allows for the creation of stable bioconjugates through click chemistry, directing the therapeutic enzyme to specific cells or tissues lumiprobe.comchemimpex.com.

This approach is particularly relevant in the development of antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras), where precise linking of a therapeutic payload (which could include an enzyme) to a targeting moiety is critical lumiprobe.comchemimpex.commedchemexpress.commedchemexpress.commedchemexpress.com. Azido-PEG4-acid can be used as a linker to attach an enzyme to an antibody or a ligand that binds to a receptor on target cells lumiprobe.comchemimpex.com. The hydrophilic PEG4 spacer helps to improve the solubility and pharmacokinetics of the resulting conjugate lumiprobe.com.

Research has demonstrated the use of click chemistry, involving azide and alkyne or cyclooctyne functionalities, for coupling therapeutic proteins to targeting agents nih.gov. This strategy has been applied to develop targeted therapeutic enzyme platforms, such as conjugating a suicide enzyme (yCDtriple) to a prostate-specific membrane antigen (PSMA) targeting agent (DBCO-PEG4-AH2-TG97) via strain-promoted click chemistry nih.gov. This resulted in the generation of a stable triazole linkage, forming a targeted therapeutic agent for prostate cancer nih.gov.

Applications in Metabolic Oligosaccharide Engineering (MOE) for Glycan Profiling

Metabolic Oligosaccharide Engineering (MOE) is a powerful technique used to study glycans by introducing modified monosaccharides containing bioorthogonal functional groups, such as azides, into cellular glycosylation pathways thermofisher.comacs.orgcore.ac.uknih.gov. Azido-PEG4-acid itself is not directly incorporated into glycans during MOE, but the azide functionality it possesses is central to the subsequent detection and profiling steps in MOE.

In MOE, cells are fed with unnatural monosaccharide analogues that have been modified with an azide (or alkyne) handle thermofisher.comacs.orgcore.ac.uknih.gov. These modified sugars are processed by the cell's metabolic machinery and incorporated into newly synthesized glycans, effectively "tagging" them with the azide group thermofisher.comacs.orgcore.ac.uk. After metabolic incorporation, the azide-tagged glycans can be targeted using click chemistry with probes conjugated to fluorescent dyes, biotin (B1667282), or other tags thermofisher.comacs.orgcore.ac.uknih.gov. This allows for the visualization, profiling, and isolation of specific glycan populations thermofisher.comacs.orgcore.ac.uknih.gov.

For example, azide-modified sialic acids have been incorporated into cell surface glycans using MOE nih.govacs.org. These azide tags can then be elaborated with reporters like biotin or fluorophores via CuAAC or SPAAC for visualization and quantification by techniques such as microscopy or flow cytometry nih.gov. This enables researchers to study glycan expression, localization, and trafficking acs.org. While Azido-PEG4-acid is not the metabolically incorporated sugar, its azide and carboxylic acid functionalities, combined with the PEG spacer, make it ideal for synthesizing the probes (e.g., fluorescent or biotinylated alkyne/cyclooctyne reagents) used to "click" onto the azide-labeled glycans. Compounds like Azido-PEG4-beta-D-glucose and Azido-PEG4-alpha-D-mannose are examples of azide-functionalized sugars that utilize a PEG linker, highlighting the utility of PEGylation in this context broadpharm.com.

The following table summarizes some key applications and findings related to the use of azide-containing compounds, including those structurally related to Azido-PEG4-acid or employing similar click chemistry principles facilitated by its functional groups:

| Application Area | Key Findings / Research Examples | Relevant Techniques |

| Advanced Molecular Imaging | Development of bimodal PET/fluorescence imaging agents using azido-PEG linkers for in vivo targeting. acs.org Fluorescent labeling of biomolecules and nanoparticles via click chemistry for microscopy and flow cytometry. chemimpex.com | PET imaging, Fluorescence Microscopy, Flow Cytometry, Real-time Monitoring acs.org |

| Targeted Therapeutic Enzyme Systems | Engineering of targeted therapeutic enzyme platforms by conjugating enzymes to targeting agents using click chemistry. nih.gov Development of targeted SN-38 conjugates for glioblastoma treatment. broadpharm.com | Bioconjugation, Targeted Delivery |

| Metabolic Oligosaccharide Engineering (MOE) | Incorporation of azide-modified sugars into cellular glycans for subsequent visualization and profiling via click chemistry with fluorescent or biotinylated probes. acs.orgcore.ac.uknih.gov | Glycan Labeling, Flow Cytometry, Microscopy |

Rigorous Characterization and Analytical Methodologies for Azido Peg4 Acid Conjugates

The conjugation of Azido-PEG4-acid to biomolecules, such as proteins, peptides, or antibodies, necessitates a comprehensive suite of analytical techniques to confirm the successful conjugation, assess purity, and characterize the final product. The inherent heterogeneity of the polyethylene (B3416737) glycol (PEG) linker and the potential for multiple conjugation sites on a target biomolecule present unique analytical challenges. frontiersin.orgingenieria-analitica.com Therefore, a multi-faceted approach combining spectroscopic, chromatographic, and mass spectrometric methods is essential for a thorough characterization of these conjugates.

Critical Challenges and Prospective Research Directions

Enhancing Conjugation Efficiency and Bioselectivity in Complex Biological Milieus

Achieving high conjugation efficiency and ensuring bioselectivity in complex biological systems, such as cell lysates, serum, or in vivo environments, remains a significant challenge when using Azido-PEG4-acid. The presence of numerous endogenous molecules can lead to competing reactions or non-specific interactions, reducing the yield of the desired conjugate and potentially causing off-target effects.

Research efforts are focused on optimizing reaction conditions to favor the desired click chemistry or amide coupling reactions. This includes exploring different catalysts or catalyst-free systems (like strain-promoted azide-alkyne cycloaddition, SPAAC) that are more robust and selective in biological media rsc.orgbiochempeg.com. Modifying the PEG linker length or incorporating other functional groups can also influence the compound's reactivity and interaction with biomolecules, potentially enhancing target specificity and reducing steric hindrance, which can impede efficient coupling to bulky targets like antibodies . Strategies involving site-specific conjugation, rather than random labeling of lysine (B10760008) residues, are also being developed to ensure consistent product formation and preserve the biological activity of the conjugated molecule nih.gov.

Strategies for Mitigating Non-Specific Interactions and Background Interference in Labeling Studies

Non-specific interactions and background interference are common issues in labeling studies using Azido-PEG4-acid, particularly in fluorescence microscopy and flow cytometry applications where the PEGylated compound might interact non-specifically with cellular components or surfaces. This leads to high background signals, making it difficult to distinguish specific labeling events.

To mitigate these issues, researchers are exploring several strategies. One approach involves designing control experiments, such as pre-treating cells with excess unlabeled compound to block non-specific binding sites . Purification steps after conjugation are also critical to remove unreacted Azido-PEG4-acid, which can contribute significantly to background. Techniques like size-exclusion chromatography are employed for this purpose . Modifying the properties of the PEG linker, such as its length and branching, can influence non-specific adsorption nih.gov. Longer PEG chains are generally used to enhance solubility and reduce non-specific binding, although excessively long chains might introduce steric hindrance . The purity of the Azido-PEG4-acid reagent itself is also paramount, as impurities can lead to side reactions and increased non-specific binding .

Innovations in Cleavable Linker Systems for Precise and Controlled Payload Release

While Azido-PEG4-acid itself acts as a non-cleavable linker in many applications, the development of cleavable linker systems incorporating the azide (B81097) or carboxylic acid functionality is an active area of research, particularly in the context of targeted drug delivery and PROTACs (PROteolysis-TArgeting Chimeras). Precise and controlled release of a conjugated payload at a specific site (e.g., within a tumor cell or organelle) is crucial for maximizing therapeutic efficacy and minimizing systemic toxicity nih.gov.

Innovations in this area involve designing linkers that are stable in circulation but can be cleaved by specific enzymes (e.g., proteases like cathepsin B, abundant in lysosomes) or under specific environmental conditions (e.g., acidic pH in endosomes/lysosomes or the tumor microenvironment) nih.govbroadpharm.comotago.ac.nz. Azido-PEG4-acid can serve as a building block within these more complex cleavable linker architectures, providing a handle for conjugation via click chemistry while the cleavable moiety is strategically placed within the linker structure broadpharm.com. Future research aims to develop linkers with tailored cleavage kinetics and improved stability in the bloodstream.

Exploration of Novel Bioorthogonal Reactions and Chemistries Employing Azido-PEG4-Acid

Azido-PEG4-acid is primarily associated with azide-alkyne click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) medchemexpress.commedchemexpress.combroadpharm.com. However, the field of bioorthogonal chemistry is continuously expanding, and there is interest in exploring novel reactions that can be initiated or facilitated by the azide group of Azido-PEG4-acid.

Research is ongoing to identify and develop new reaction partners for the azide moiety that exhibit improved reaction kinetics, enhanced biocompatibility, or different orthogonality profiles mpg.deresearchgate.netmdpi.com. This includes exploring inverse electron-demand Diels-Alder (IEDDA) reactions with strained alkenes like trans-cyclooctenes (TCOs) or cyclopropenes, although the azide is typically the reaction partner for cyclooctynes or BCNs in SPAAC rsc.orgbiochempeg.comresearchgate.netmdpi.comsigmaaldrich.commedchemexpress.com. While the azide-maleimide reaction is known, its slow rate and potential for side reactions limit its widespread use, though "maleimide-azide kits" are being explored for in situ linker formation mpg.de. Exploring novel catalysts or reaction conditions for existing azide-based bioorthogonal reactions could also enhance their efficiency and applicability in challenging biological settings rsc.org.

Translational Potentials and Expanding Horizons in In Vivo Diagnostic and Therapeutic Modalities

The unique properties of Azido-PEG4-acid, particularly its azide handle for bioorthogonal conjugation and the solubility-enhancing PEG spacer, position it as a promising component in the development of in vivo diagnostic and therapeutic modalities. However, translating its use from in vitro studies to in vivo applications presents several challenges.

Key challenges include ensuring the in vivo stability of the Azido-PEG4-acid conjugate, minimizing off-target accumulation and toxicity, and achieving efficient delivery to the desired tissue or cell type vwr.comacs.org. The potential toxicity of copper catalysts used in CuAAC is a significant concern for in vivo applications, driving the development and preference for copper-free SPAAC reactions rsc.orgbiochempeg.comnih.gov. Research is focused on developing targeted delivery systems, such as nanoparticles or antibodies conjugated with Azido-PEG4-acid, to improve the specificity and accumulation of diagnostic agents or therapeutic payloads at disease sites nih.govbroadpharm.com. Expanding horizons include the development of multimodal imaging agents, targeted radiopharmaceuticals, and advanced drug delivery systems utilizing the bioorthogonal capabilities of Azido-PEG4-acid nih.govmdpi.com. Further research is needed to optimize the pharmacokinetics and pharmacodynamics of Azido-PEG4-acid conjugates for safe and effective in vivo use.

常见问题

Basic Research Questions

Q. What are the recommended protocols for synthesizing Azido-PEG4-acid conjugates, and how can reaction efficiency be validated?

- Methodology : Use carbodiimide-based coupling agents (e.g., EDC) with DMAP as a catalyst to conjugate Azido-PEG4-acid to target molecules like phenolic–OH groups. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify using size-exclusion chromatography or dialysis. Validate conjugation efficiency using 1H NMR for structural confirmation and ESI-MS for molecular weight verification .

- Safety : Follow GHS precautions (e.g., avoid inhalation, use PPE) as outlined in safety data sheets .

Q. How should researchers handle and store Azido-PEG4-acid to ensure stability and safety?

- Handling : Work in a well-ventilated area, wear nitrile gloves, safety goggles, and lab coats. Avoid dust formation and direct skin contact. Use alcohol-based decontamination for spills .

- Storage : Store in airtight containers at –20°C, protected from light and moisture. Ensure containers are labeled with hazard warnings (H302, H315) .

Q. Which analytical techniques are critical for characterizing Azido-PEG4-acid and its derivatives?

- Structural Analysis : Use 1H NMR (e.g., to confirm ester bond formation in conjugates) and ESI-MS (to verify molecular integrity).

- Purity Assessment : Employ reverse-phase HPLC with UV detection at 254 nm. Quantify azide content via iodometric titration .

Q. What role does the PEG4 spacer play in biological applications of Azido-PEG4-acid conjugates?

- Function : The PEG4 spacer enhances solubility, reduces steric hindrance, and improves bioavailability in click chemistry applications (e.g., antibody-drug conjugates). Optimize spacer length by comparing reaction yields with PEG2/PEG6 analogs .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during Azido-PEG4-acid conjugation?

- Approach : Systematically vary molar ratios (e.g., 1:1.5 for Azido-PEG4-acid:target molecule), reaction time (6–24 hours), and solvent polarity. Use TLC to track byproducts. For scale-up, employ continuous-flow reactors to control exothermic reactions .

- Troubleshooting : If undesired oligomerization occurs, introduce inert atmospheres (N2) or replace EDC with DCC for less aqueous conditions .

Q. How should contradictions in spectral data (e.g., NMR peak splitting) be resolved during conjugate characterization?

- Validation : Cross-check NMR assignments with 2D-COSY or HSQC experiments. Confirm via independent synthesis of a reference standard. For ESI-MS discrepancies, re-analyze samples using MALDI-TOF for higher mass accuracy .

- Documentation : Report unresolved peaks as "unassigned" in supplementary materials, adhering to journal guidelines for transparency .

Q. What experimental controls are essential when assessing Azido-PEG4-acid’s stability under physiological conditions?

- Controls : Include (i) a negative control (unmodified PEG4-acid) to rule out PEG degradation, (ii) a positive control (azide-free analog) to confirm azide-specific reactivity, and (iii) temperature/pH-varied conditions (4–37°C; pH 5–8) to simulate biological environments .

- Data Interpretation : Use Arrhenius plots to model degradation kinetics. Compare with literature on similar PEG-azide systems .

Q. How can researchers address batch-to-batch variability in Azido-PEG4-acid synthesis?

- Quality Control : Implement in-process monitoring via FTIR for azide (–N3) peak consistency (2100 cm⁻¹). Standardize starting materials (e.g., PEG4 diol purity ≥98%) and document lot numbers .

- Statistical Analysis : Perform ANOVA on yields from ≥3 independent batches. Reject outliers using Grubbs’ test (α=0.05) .

Q. What strategies improve reproducibility when using Azido-PEG4-acid in multi-step organic syntheses?

- Protocol Standardization : Pre-dry solvents (molecular sieves for DMF) and reagents. Use calibrated micropipettes for small-scale reactions (<10 mg). Publish detailed synthetic steps in supplementary materials, including failure cases .

- Collaborative Validation : Share samples with independent labs for cross-validation of spectral data and bioactivity assays .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。